

Application Notes and Protocols: Dosing Regimen of Telacebec Ditosylate in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Telacebec ditosylate	
Cat. No.:	B610371	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Telacebec (formerly Q203) is a first-in-class antitubercular agent that targets the cytochrome bc1 complex of Mycobacterium tuberculosis, thereby inhibiting ATP synthesis.[1] It has demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis and has also shown exceptional efficacy against Mycobacterium ulcerans, the causative agent of Buruli ulcer.[1][2] This document provides a summary of dosing regimens for **Telacebec ditosylate** used in various mouse infection models, based on published literature. The protocols and data presented herein are intended to guide researchers in designing and conducting preclinical efficacy studies.

Data Presentation: Telacebec Ditosylate Dosing Regimens in Mice

The following table summarizes the quantitative data on **Telacebec ditosylate** dosing regimens from various mouse infection studies.



Infectio n Model	Mouse Strain	Telace bec Dose (mg/kg)	Dosing Freque ncy	Duratio n	Route of Admini stration	Combi nation Drugs (if any)	Key Finding s	Refere nce
M. ulceran s (Buruli Ulcer)	BALB/c	0.5, 2, 10	Daily	2 weeks	Oral	Rifampi n (10 mg/kg)	Doses of 2 to 10 mg/kg in mice produce plasma concent rations similar to 100 to 300 mg doses in humans .[2]	[2]
M. ulceran s (Buruli Ulcer)	BALB/c	5, 10	Daily	2 weeks	Oral	Rifampi n	Combin ing Telaceb ec with rifampin resulted in a relapse- free cure.[2]	[2][3]
M. ulceran s	BALB/c	2, 10	Daily	1 week	Oral	None	All mice receivin g 2 to 10	[3]



(Buruli Ulcer)							mg/kg for 1 week were culture negativ e 4 weeks after stoppin g treatme nt.[3]	
M. ulceran s (Buruli Ulcer)	BALB/c & SCID- beige	0.5, 2, 3.3, 10, 20 (total doses)	Single dose or daily	1 day to 2 weeks	Oral	Bedaqu iline (25 mg/kg), Clofazi mine (12.5 mg/kg), Clarithr omycin (100 mg/kg)	Efficacy was depend ent on the total dose more than the duration . Total doses of 5 to 20 mg/kg rendere d nearly all BALB/c mice culture- negativ e.[4][5]	[4][5]



M. tubercul osis (H37Rv & HN878)	BALB/c	Not specifie d in abstract	Not specifie d	4 and 8 weeks	Oral	Diarylq uinoline (DARQ) , Clofazi mine, Pyrazin amide	Telaceb ec was more effectiv e against the HN878 strain. Combin ations of a DARQ, clofazi mine, and Telaceb ec were highly bacteric idal.[6] [7]	[6][7]
M. tubercul osis (acute model)	Not specifie d	10	Not specifie d	Not specifie d	Oral	None	Reduce d bacteria I load by more than 90%, compar able to bedaqui line or isoniazi d.[8]	[8]



M. leprae	Not specifie d	10	Daily	Not specifie d	Oral	Bedaqu iline (25 mg/kg), Clofazi mine (20 mg/kg)	A 10 mg/kg dose in mice corresp onds to a 300 mg dose in humans	[9]
							.[9]	

Experimental Protocols

The following are generalized experimental protocols for mouse infection studies with **Telacebec ditosylate**, based on the methodologies described in the cited literature.

1. Mouse Footpad Infection Model for Mycobacterium ulcerans

This model is commonly used to assess the efficacy of drugs against Buruli ulcer.

- Animals: Immunocompetent (e.g., BALB/c) or immunocompromised (e.g., SCID-beige) mice are used.[4][5]
- Infection:
 - M. ulcerans is cultured and prepared to a specific concentration.
 - Mice are anesthetized, and a defined volume of the bacterial suspension (e.g., 0.03 mL) is injected into the hind footpad.
 - The infection is allowed to establish, typically for several weeks, until visible swelling of the footpad is observed.[10]
- Treatment:
 - **Telacebec ditosylate** is prepared in a suitable vehicle for oral administration.



- Mice are randomized into treatment and control groups.
- The drug is administered orally via gavage at the specified dose and frequency (see table above).
- A control group typically receives the vehicle alone or a standard-of-care regimen (e.g., rifampin plus clarithromycin).[4][10]
- Efficacy Assessment:
 - Footpad swelling is monitored and graded regularly.
 - At specified time points (during and after treatment), mice are euthanized, and the footpads are harvested.
 - The tissue is homogenized, and serial dilutions are plated on appropriate culture media to determine the number of colony-forming units (CFU).
 - Relapse is assessed by holding a cohort of treated mice for an extended period (e.g., 24 weeks) after treatment completion and then determining CFU counts.[2]
- 2. Aerosol Infection Model for Mycobacterium tuberculosis

This model mimics the natural route of pulmonary tuberculosis infection in humans.

- Animals: BALB/c mice are commonly used.[6][11]
- Infection:
 - Mice are placed in an aerosol infection chamber.
 - A suspension of M. tuberculosis (e.g., H37Rv or HN878) is aerosolized to deliver a lowdose infection to the lungs.
 - The infection is allowed to establish for a period (e.g., 2 weeks) before treatment initiation. [11]
- Treatment:

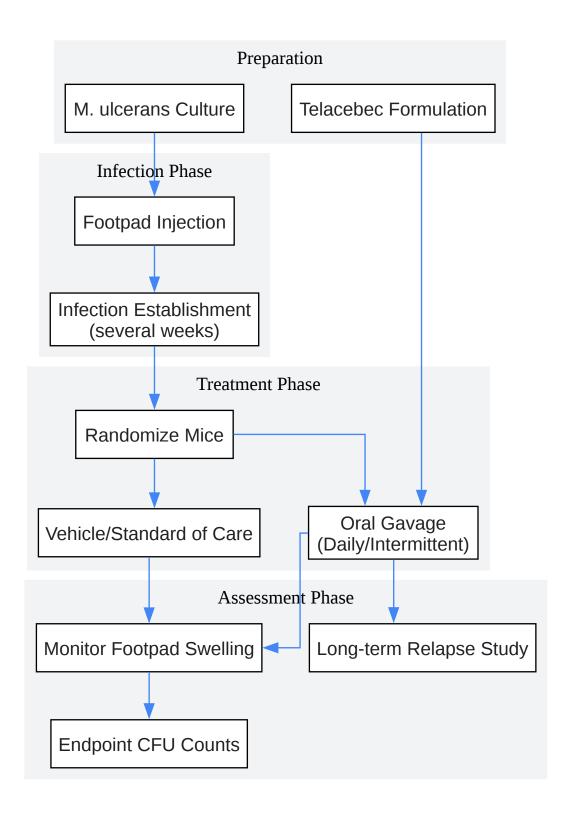


- **Telacebec ditosylate** is formulated for oral administration.
- Mice are assigned to various treatment groups, including monotherapy and combination therapy arms.
- Treatment is administered daily or as per the study design via oral gavage.
- Efficacy Assessment:
 - At different time points, cohorts of mice are euthanized.
 - The lungs (and sometimes spleens) are aseptically removed and homogenized.
 - Serial dilutions of the homogenates are plated on selective agar to enumerate the bacterial load (CFU).
 - The reduction in CFU counts compared to untreated controls or standard-of-care regimens indicates drug efficacy.

Visualizations

Experimental Workflow for a Mouse Footpad Infection Study



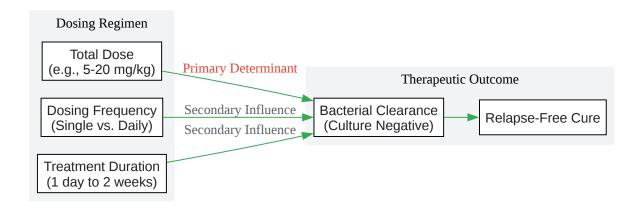


Click to download full resolution via product page

Caption: Workflow for a typical M. ulcerans mouse footpad infection study.



Logical Relationship of Dosing Parameters and Efficacy



Click to download full resolution via product page

Caption: Key determinants of Telacebec efficacy in mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Impact of Dose, Duration, and Immune Status on Efficacy of Ultrashort Telacebec Regimens in Mouse Models of Buruli Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]



- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unprecedented in vivo activity of telacebec against Mycobacterium leprae PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Contribution of telacebec to novel drug regimens in a murine tuberculosis model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dosing Regimen of Telacebec Ditosylate in Murine Infection Models]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b610371#dosing-regimen-of-telacebecditosylate-in-mouse-infection-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com